In-depth Technical Guide: 2-Amino-4-nitrophenol Hydrochloride
In-depth Technical Guide: 2-Amino-4-nitrophenol Hydrochloride
Topic: 2-Amino-4-nitrophenol Hydrochloride: Chemical Properties, Synthesis, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-4-nitrophenol (ANP) and its hydrochloride salt are critical aromatic intermediates in the synthesis of azo dyes, pigments, and heterocyclic pharmaceuticals. While the free base (CAS 99-57-0) is the primary commercial form, the hydrochloride salt plays a pivotal role in purification and downstream processing. The salt form significantly enhances water solubility and oxidation resistance compared to the free amine, making it the preferred state for diazotization reactions and isolation from crude reduction mixtures.
This guide details the physicochemical architecture, validated synthesis protocols, and reactivity profiles of 2-amino-4-nitrophenol hydrochloride, providing a roadmap for its use in high-fidelity organic synthesis.
Molecular Architecture & Physicochemical Profile
Chemical Identity
The hydrochloride salt consists of the protonated 2-amino-4-nitrophenol cation and a chloride counterion. This protonation occurs at the amine group (
| Property | Data (Free Base) | Data (Hydrochloride Salt) |
| CAS Number | 99-57-0 | Generated in situ / Custom |
| Formula | ||
| Molecular Weight | 154.12 g/mol | 190.58 g/mol |
| Appearance | Orange/Brown Prisms | Yellow/Grey Crystalline Solid |
| Solubility (Water) | Low (< 1 mg/mL) | High (Acidic pH) |
| Melting Point | 143–145 °C | Decomposes >200 °C (Typical for salts) |
| pKa | 3.1 (Amine), 7.6 (Phenol) | N/A (Fully protonated) |
Stability and Storage
-
Oxidation Sensitivity: The free base is prone to darkening upon air exposure due to oxidation of the amino group and phenol to quinoid structures.
-
Salt Advantage: The hydrochloride form stabilizes the amine functionality, retarding oxidative degradation. It acts as a "storage form" in solution during multi-step synthesis.
Synthetic Routes & Purification Protocols[1][2][3]
The industrial and laboratory standard for producing 2-amino-4-nitrophenol hydrochloride involves the Zinin Reduction of 2,4-dinitrophenol. This method relies on the regioselective reduction of the ortho-nitro group (relative to the phenol) using sulfide reagents.
Synthesis Workflow (Zinin Reduction)
Mechanism: The reaction utilizes sodium sulfide (
Protocol: Selective Reduction to Hydrochloride Salt
-
Preparation of Phenolate:
-
Suspend 1.63 mol (300 g) of 2,4-dinitrophenol in 2.5 L water.
-
Add ammonium chloride (600 g) and aqueous ammonia to buffer the pH to ~8.5. Heat to 85°C.
-
-
Regioselective Reduction:
-
Cool to 70°C. Add sodium sulfide (fused, 60%) portion-wise.
-
Critical Control: Maintain temperature between 80–85°C. Exotherms indicate active reduction.
-
-
Acidification & Salt Formation (The Purification Step):
-
Filter the hot reaction mixture to remove insoluble impurities.[1]
-
Add the filtrate to concentrated Hydrochloric Acid (HCl).
-
Result: The 2-amino-4-nitrophenol converts to its hydrochloride salt , which remains soluble in the hot acidic aqueous phase, while elemental sulfur (byproduct of sulfide oxidation) precipitates or coagulates.
-
-
Isolation:
Visualization of Synthesis Logic
Caption: Workflow for the regioselective synthesis and purification of 2-amino-4-nitrophenol via the hydrochloride intermediate.
Reactivity & Functionalization
The hydrochloride salt is the active species in diazotization, a gateway to azo dye synthesis. The presence of the electron-withdrawing nitro group at the para position relative to the hydroxyl group, and meta to the amine, creates a unique electronic push-pull system.
Diazotization (Azo Coupling)
Because the amine is already protonated in the hydrochloride form, it reacts rapidly with sodium nitrite in acidic media to form the diazonium salt.
-
Reagents: 2-Amino-4-nitrophenol HCl +
+ (excess). -
Conditions:
.[4][2][5][1] -
Product: 2-Hydroxy-5-nitrobenzenediazonium chloride.
-
Application: This diazonium species acts as an electrophile, coupling with electron-rich aromatics (e.g., naphthols, resorcinol) to form metal-complex dyes (C.I. Mordant dyes).
Cyclization to Benzoxazoles
Condensation of 2-amino-4-nitrophenol hydrochloride with carboxylic acid derivatives yields substituted benzoxazoles, which are pharmacophores in antimicrobial and anticancer drug discovery.
-
Mechanism: The phenolic
and amino (liberated from HCl in situ) attack the carbonyl carbon of the acid derivative, followed by dehydration.
Visualization of Reaction Pathways
Caption: Divergent synthetic pathways utilizing the hydrochloride salt for dye manufacturing and heterocyclic drug synthesis.
Analytical Characterization
To validate the identity of the hydrochloride salt vs. the free base, the following spectral features are diagnostic.
Proton NMR ( -NMR)
-
Solvent: DMSO-
(The salt is soluble in polar aprotic solvents). -
Aromatic Region: Three distinct protons.[6]
-
~7.0 ppm (d,
Hz, H-6, ortho to OH). - ~7.9 ppm (dd, H-5).
-
~8.5 ppm (d, H-3, ortho to
).
-
~7.0 ppm (d,
-
Exchangeable Protons:
-
The
protons in the salt will appear as a broad singlet, typically downfield (8.0–10.0 ppm), distinct from the sharper signal (~5.0–6.0 ppm) of the free base.
-
Infrared Spectroscopy (FT-IR)
-
Amine/Ammonium:
-
Free Base: Doublet at 3300–3500 cm
(N-H stretch). -
HCl Salt: Broad, strong band at 2600–3200 cm
(N-H stretch of ).
-
-
Nitro Group: Strong symmetric and asymmetric stretches at 1340 cm
and 1530 cm .
Handling & Safety (E-E-A-T)
Toxicology & Hazards
-
Acute Toxicity: Classified as toxic by ingestion (Category 3).
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
Sensitization: Potential skin sensitizer.[7]
-
Mutagenicity: Some nitro-amino phenols show mutagenic potential in Ames tests; handle as a suspected genotoxin.
Safe Handling Protocol
-
Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust.
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and N95 particulate respirator if dust generation is likely.
-
Spill Management: Do not dry sweep. Dampen with water or ethanol to suppress dust, then collect for hazardous waste disposal (incineration).
References
-
Organic Syntheses. (1945). 2-Amino-4-nitrophenol.[4][2][5][1][3][8][9][10][11] Organic Syntheses, Coll. Vol. 3, p.83. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3613389, 2-Amino-4-nitrophenol. Link
-
Google Patents. (1982). Process for the preparation of 2-amino-4-nitrophenol (US4329503A). Link
-
NOAA Office of Response and Restoration. (n.d.). 2-AMINO-4-NITROPHENOL | CAMEO Chemicals. Link
-
BenchChem. (2025). Synthesis and Reactivity of Aminonitrophenols. Link
Sources
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- 2. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. 4-aminobenzene-1,2-diol | 13047-04-6 | Benchchem [benchchem.com]
- 5. EP0033099A1 - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]
- 9. 2-Amino-4-nitrophenol | CAS 99-57-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
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